molecular formula C21H21ClN2O3S B2541873 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline CAS No. 866895-12-7

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline

Cat. No. B2541873
CAS RN: 866895-12-7
M. Wt: 416.92
InChI Key: ALESCUPZACBUHN-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline” is a complex organic molecule that contains several functional groups and structural features. It includes a quinoline ring, which is a nitrogen-containing heterocycle . Quinolines are of immense importance biologically and industrially . The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperidine ring, and a chlorobenzenesulfonyl group. The exact structure would need to be determined using spectroscopic techniques such as FTIR, NMR, and mass spectrometry .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as essential building blocks for drug development. Their six-membered heterocyclic ring provides structural diversity, making them valuable in designing novel pharmaceuticals. Researchers explore modifications of the piperidine moiety to enhance drug efficacy, bioavailability, and target specificity .

Anti-HIV Activity

In recent studies, piperidine-based compounds have been evaluated for their anti-HIV potential. For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for anti-HIV activity against both HIV-1 and HIV-2 strains. Such investigations contribute to the development of antiviral agents .

Catalysis and Carbon-Carbon Bond Formation

Piperidine derivatives play a role in transition metal-catalyzed reactions. The Suzuki–Miyaura cross-coupling, a widely applied carbon–carbon bond-forming reaction, benefits from mild conditions and functional group tolerance. Researchers explore piperidine-containing reagents for efficient coupling reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used in pharmaceuticals . The specific mechanism of action would need to be determined through biological testing.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-27-16-7-10-19-18(13-16)21(24-11-3-2-4-12-24)20(14-23-19)28(25,26)17-8-5-15(22)6-9-17/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALESCUPZACBUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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